2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole
Description
2-((4-Fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole is an imidazole-based heterocyclic compound with three distinct substituents:
- Position 1: A phenyl group.
- Position 2: A thioether linkage to a 4-fluorobenzyl moiety.
- Position 5: A p-tolyl (4-methylphenyl) group.
The compound’s molecular formula is C23H18FN2S, with a molecular weight of 373.47 g/mol.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-11-19(12-8-17)22-15-25-23(26(22)21-5-3-2-4-6-21)27-16-18-9-13-20(24)14-10-18/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXHNNURTGTPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thione under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as a potential modulator of GABA-A receptors. Imidazole derivatives are known for their ability to enhance receptor responses to neurotransmitters, suggesting applications in treating neurological disorders where GABA-A receptor function is compromised.
Pharmacological Activities
The pharmacological profile of 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole includes:
- Antimicrobial Activity : Exhibits potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of immune responses.
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial properties against various pathogens, yielding the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 4.0 | 8.0 |
| Escherichia coli | 8.0 | 16.0 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
These findings suggest that the compound has broad-spectrum antimicrobial effects, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole inhibits cancer cell growth effectively:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The low IC50 values indicate strong anticancer potential, highlighting its role as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole with structurally related imidazole derivatives, focusing on substituents, molecular properties, and reported activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-fluorobenzylthio group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-ethylthio derivatives in ). Fluorine’s electronegativity may also improve binding affinity in hydrophobic pockets of biological targets . Thiol (-SH) derivatives (e.g., ) exhibit strong adsorption on metal surfaces, making them effective corrosion inhibitors. However, the target compound’s thioether (-S-) linkage may reduce reactivity compared to thiols .
Conversely, bulkier groups (e.g., trifluoromethylphenyl in ) may enhance target selectivity in drug design. p-Tolyl groups (present in the target compound and ) contribute to lipophilicity, influencing membrane permeability and pharmacokinetics.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for analogous imidazoles, such as condensation of 4-(4-fluorobenzylthio)benzaldehyde with 1-phenyl-5-(p-tolyl)imidazole precursors under nitrogen atmosphere .
Pharmacological Potential: While the target compound’s specific activity is unreported, structurally related imidazoles show diverse applications. For example, IM-CH3 () inhibits corrosion, while 6g (a TGR5 agonist in ) demonstrates oral efficacy in metabolic disorders.
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a member of the imidazole derivative family, characterized by its unique structural features that may confer significant biological activities. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly as a modulator of GABA-A receptors.
Structural Characteristics
The compound's structure includes:
- A 5-membered imidazole ring containing nitrogen atoms.
- A 4-fluorobenzyl group which enhances its reactivity and potential interactions.
- A p-tolyl group , contributing to its hydrophobic characteristics.
These features are crucial for its interaction with biological targets, particularly in neurological contexts.
Biological Activity Overview
Research indicates that derivatives of imidazole compounds, including this one, can act as positive allosteric modulators (PAMs) of GABA-A receptors. This modulation enhances the receptor's response to neurotransmitters, suggesting therapeutic potential in treating neurological disorders such as anxiety and epilepsy .
The proposed mechanism involves binding to specific sites on the GABA-A receptor, particularly at the α1/γ2 interface, which is critical for receptor activation and modulation. This interaction can lead to an increase in chloride ion influx, resulting in enhanced inhibitory neurotransmission .
Case Studies and Experimental Data
-
GABA-A Receptor Modulation
- A study explored various imidazole derivatives and identified several as effective PAMs for GABA-A receptors. The compound showed promising results in enhancing receptor activity compared to baseline measurements .
- Molecular docking studies revealed essential structural features for binding affinity, indicating that modifications to the fluorobenzyl or tolyl groups could further optimize activity.
-
Metabolic Stability
- Research on metabolic pathways indicated that the compound exhibits high metabolic stability, remaining largely unmetabolized after a 120-minute incubation period in human liver microsomes (HLMs). This stability is crucial for therapeutic applications as it suggests prolonged action within biological systems .
- Anticancer Activity
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
